[(3S,4R)-rel-3-Fluoropiperidin-4-yl]methanol [(3S,4R)-rel-3-Fluoropiperidin-4-yl]methanol
Brand Name: Vulcanchem
CAS No.: 895634-73-8
VCID: VC3015969
InChI: InChI=1S/C6H12FNO/c7-6-3-8-2-1-5(6)4-9/h5-6,8-9H,1-4H2/t5-,6-/m1/s1
SMILES: C1CNCC(C1CO)F
Molecular Formula: C6H12FNO
Molecular Weight: 133.16 g/mol

[(3S,4R)-rel-3-Fluoropiperidin-4-yl]methanol

CAS No.: 895634-73-8

Cat. No.: VC3015969

Molecular Formula: C6H12FNO

Molecular Weight: 133.16 g/mol

* For research use only. Not for human or veterinary use.

[(3S,4R)-rel-3-Fluoropiperidin-4-yl]methanol - 895634-73-8

Specification

CAS No. 895634-73-8
Molecular Formula C6H12FNO
Molecular Weight 133.16 g/mol
IUPAC Name [(3S,4R)-3-fluoropiperidin-4-yl]methanol
Standard InChI InChI=1S/C6H12FNO/c7-6-3-8-2-1-5(6)4-9/h5-6,8-9H,1-4H2/t5-,6-/m1/s1
Standard InChI Key UGVSTHXRRQMAJG-PHDIDXHHSA-N
Isomeric SMILES C1CNC[C@H]([C@H]1CO)F
SMILES C1CNCC(C1CO)F
Canonical SMILES C1CNCC(C1CO)F

Introduction

Chemical Properties and Structure

[(3S,4R)-rel-3-Fluoropiperidin-4-yl]methanol is characterized by its distinctive molecular structure featuring a piperidine ring with a fluorine atom at the 3-position and a hydroxymethyl group at the 4-position. The compound has a molecular formula of C6H12FNO and a molecular weight of 133.16 g/mol. The "rel" designation in its name indicates relative stereochemistry, with the 3S,4R configuration being essential for its specific biological and chemical properties.

The structural features of this compound can be represented through various chemical notations:

PropertyValue
Molecular FormulaC6H12FNO
Molecular Weight133.16 g/mol
CAS Number1417789-24-2
SMILESC1CNCC@@HF
InChIInChI=1S/C6H12FNO/c7-6-3-8-2-1-5(6)4-9/h5-6,8-9H,1-4H2

The stereochemistry at positions 3 and 4 is critical for the compound's functionality, with the fluorine atom and hydroxymethyl group positioned in a specific spatial arrangement that influences its reactivity and biological interactions. The piperidine ring provides a basic nitrogen atom that can participate in various chemical reactions and biological interactions.

Stereochemistry and Conformational Analysis

The stereochemistry of [(3S,4R)-rel-3-Fluoropiperidin-4-yl]methanol is a defining feature that distinguishes it from related compounds. The 3S,4R configuration indicates that the fluorine atom at position 3 and the hydroxymethyl group at position 4 are oriented on opposite sides of the piperidine ring plane, creating a specific three-dimensional arrangement.

This stereochemical configuration is crucial for molecular recognition processes, particularly when this compound interacts with biological targets or serves as an intermediate in the synthesis of more complex molecules. The relative orientation of these functional groups creates a unique spatial arrangement that can complement binding pockets in enzymes or receptors.

Synthesis Methods

Fluorinating AgentAdvantagesLimitations
DAST (Diethylaminosulfur trifluoride)High selectivityMoisture sensitive
DeoxofluorMore stable than DASTModerate yields
SelectFluorMild conditionsLess stereoselective
Nucleophilic fluoride sources (KF, TBAF)InexpensiveRequires activation

The selection of the appropriate fluorinating agent and reaction conditions is crucial for controlling the stereochemistry at the 3-position and achieving the desired 3S configuration.

Industrial Production Methods

In industrial settings, the production of [(3S,4R)-rel-3-Fluoropiperidin-4-yl]methanol employs optimized processes to ensure efficiency, scalability, and reproducibility. Continuous flow reactors have emerged as valuable tools for large-scale synthesis, offering several advantages over traditional batch processes.

Continuous Flow Chemistry

Continuous flow reactors enable:

  • Precise control over reaction parameters (temperature, pressure, residence time)

  • Improved heat and mass transfer

  • Enhanced safety when handling hazardous reagents (particularly fluorinating agents)

  • Consistent product quality with reduced batch-to-batch variation

  • Potential for automated operation and real-time monitoring

These advantages make continuous flow technology particularly well-suited for the stereoselective reactions required in the synthesis of [(3S,4R)-rel-3-Fluoropiperidin-4-yl]methanol.

Purification Techniques

Advanced purification methods are essential for obtaining high-purity material suitable for pharmaceutical applications:

  • Chromatographic techniques:

    • High-performance liquid chromatography (HPLC)

    • Supercritical fluid chromatography (SFC) for chiral separation

    • Flash chromatography for large-scale purification

  • Crystallization processes:

    • Selective crystallization to isolate the desired stereoisomer

    • Recrystallization for purification

  • Salt formation:

    • Preparation of crystalline salts (e.g., hydrochloride) to facilitate purification and improve stability

These purification strategies are critical for achieving the high purity standards required for pharmaceutical intermediates.

Chemical Reactions and Transformations

[(3S,4R)-rel-3-Fluoropiperidin-4-yl]methanol can participate in various chemical transformations, making it a versatile building block for the synthesis of more complex molecules.

Reactions at the Hydroxyl Group

The primary alcohol function can undergo typical transformations:

  • Oxidation to the corresponding aldehyde or carboxylic acid

  • Esterification with carboxylic acids or acid chlorides

  • Etherification via Williamson ether synthesis

  • Conversion to leaving groups (mesylate, tosylate) for subsequent nucleophilic substitution

  • Activation for coupling reactions

These transformations enable the elaboration of the hydroxymethyl group to introduce diverse functionalities.

Reactions at the Piperidine Nitrogen

The secondary amine of the piperidine ring provides another site for chemical modification:

  • N-alkylation with alkyl halides or through reductive amination

  • N-acylation to form amides or carbamates

  • Formation of sulfonamides

  • Urea or thiourea formation

These modifications can significantly alter the physicochemical properties and biological activity of the resulting compounds.

Influence of the Fluorine Substituent

The fluorine atom imparts unique reactivity patterns to the molecule:

  • Enhanced stability of adjacent C-H bonds

  • Altered acidity/basicity of neighboring functional groups

  • Influence on conformational preferences of the piperidine ring

  • Potential for hydrogen bonding interactions in biological systems

Biological Activity and Applications

[(3S,4R)-rel-3-Fluoropiperidin-4-yl]methanol has demonstrated significant biological activity, particularly in the context of neuropharmacology. Its applications span various therapeutic areas, with notable potential in the development of neurological and psychiatric medications.

Monoamine Reuptake Inhibition

In vitro studies have shown that [(3S,4R)-rel-3-Fluoropiperidin-4-yl]methanol exhibits activity as a monoamine reuptake inhibitor, affecting the reuptake of key neurotransmitters:

  • Dopamine (DA)

  • Norepinephrine (NE)

  • Serotonin (5-HT)

This profile suggests potential applications in conditions characterized by monoaminergic dysregulation, such as depression, anxiety disorders, and attention deficit hyperactivity disorder (ADHD).

Pharmaceutical Applications

The most significant application of [(3S,4R)-rel-3-Fluoropiperidin-4-yl]methanol is as an intermediate in the synthesis of paroxetine, a selective serotonin reuptake inhibitor (SSRI) widely used in the treatment of depression and anxiety disorders. The compound's specific stereochemistry is critical for the biological activity of the final drug molecule.

Beyond its role in paroxetine synthesis, this fluorinated piperidine derivative serves as a valuable building block for developing novel therapeutics targeting various neurological conditions, leveraging its ability to interact with specific receptor systems and influence neurotransmitter dynamics.

Structure-Activity Relationships

The relationship between the structure of [(3S,4R)-rel-3-Fluoropiperidin-4-yl]methanol and its biological activity provides valuable insights for drug design and optimization. Several structural features contribute to its pharmacological profile:

Importance of Stereochemistry

The specific (3S,4R) stereochemistry has been found to be crucial for optimal biological activity. This configuration positions the fluorine atom and hydroxymethyl group in a spatial arrangement that facilitates effective interactions with target proteins. Compounds with alternative stereochemical configurations, such as (3S,4S) or (3R,4S), exhibit different activity profiles, highlighting the importance of stereochemical control in synthesis .

Role of the Fluorine Substituent

The fluorine atom at position 3 contributes several key properties to the molecule:

  • Increased metabolic stability by preventing oxidative metabolism at the C-3 position

  • Enhanced binding affinity to target proteins through electronic effects

  • Altered lipophilicity and membrane permeability

  • Formation of specific hydrogen bonding interactions in receptor binding sites

These attributes make fluorination a valuable strategy in medicinal chemistry for optimizing pharmacokinetic and pharmacodynamic properties.

Analytical Characterization Methods

Accurate characterization of [(3S,4R)-rel-3-Fluoropiperidin-4-yl]methanol is essential for confirming its identity, purity, and stereochemical configuration. Several analytical techniques are commonly employed:

Spectroscopic Methods

TechniqueInformation Provided
Nuclear Magnetic Resonance (NMR)Structure confirmation, stereochemical analysis (1H, 13C, 19F NMR)
Infrared Spectroscopy (IR)Functional group identification (OH, C-F, C-N stretches)
Mass Spectrometry (MS)Molecular weight confirmation, fragmentation pattern
Optical RotationStereochemical purity assessment

NMR spectroscopy is particularly valuable for stereochemical analysis, with coupling constants and NOE experiments providing information about the relative orientation of substituents on the piperidine ring .

Chromatographic Methods

High-performance liquid chromatography (HPLC) with appropriate chiral stationary phases enables the separation and quantification of stereoisomers, ensuring stereochemical purity of the compound. Gas chromatography (GC) may also be employed for analysis of volatile derivatives .

Comparative Analysis with Related Compounds

[(3S,4R)-rel-3-Fluoropiperidin-4-yl]methanol belongs to a family of fluorinated piperidine derivatives with varying stereochemical configurations and substitution patterns. Comparing these related compounds provides insights into structure-property relationships:

CompoundStereochemistryNotable DifferencesKey Properties
[(3S,4R)-rel-3-Fluoropiperidin-4-yl]methanol3S,4RReference compoundIntermediate for paroxetine synthesis, monoamine reuptake inhibitor
((3S,4S)-3-Fluoropiperidin-4-yl)methanol3S,4SDifferent relative configuration of F and CH2OHLead compound for neurological disorder treatments
((3R,4S)-3-Fluoropiperidin-4-yl)methanol HCl3R,4SOpposite configuration at C-3, HCl saltAlternative stereoisomer with distinct properties
[(3S,4R)-4-(4-Fluorophenyl)-1-methylpiperidin-3-yl]methanol3S,4RAdditional 4-fluorophenyl and N-methyl groupsMore complex derivative with different applications

The differences in stereochemistry and substitution patterns significantly influence the biological activity, physicochemical properties, and synthetic utility of these compounds. Understanding these relationships guides the selection of appropriate derivatives for specific applications in drug discovery and development .

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